molecular formula C22H36N2O6 B607400 exo-BCN-PEG2-Boc-Amine CAS No. 1807501-87-6

exo-BCN-PEG2-Boc-Amine

Cat. No.: B607400
CAS No.: 1807501-87-6
M. Wt: 424.54
InChI Key: XPXWWKJBIIPHLJ-UHFFFAOYSA-N
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Description

exo-BCN-PEG2-Boc-Amine: is a compound that combines multiple functional groups, making it highly versatile for various applications. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, a polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. The BCN group is known for its high reactivity, particularly in click chemistry, while the PEG chain enhances the compound’s solubility and biocompatibility. The Boc group serves as a protective group for the amine, preventing unwanted reactions until it is removed under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-BCN-PEG2-Boc-Amine typically involves multiple steps:

    Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

    PEGylation: The PEG chain is introduced to enhance solubility and biocompatibility. This step often involves the use of PEG derivatives.

    Boc Protection: The amine group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The BCN group reacts with azide-tagged molecules to form stable triazole linkages.

    Deprotection: The Boc group can be removed under mild acidic conditions to release the free amine.

Common Reagents and Conditions:

    Azides: Used in click chemistry reactions with the BCN group.

    Acids: Mild acids like trifluoroacetic acid (TFA) are used for Boc deprotection.

Major Products:

Scientific Research Applications

Chemistry:

    Click Chemistry: Used in the synthesis of complex molecules and materials.

    Polymer Chemistry: Enhances the properties of polymers through PEGylation.

Biology:

    Bioconjugation: Facilitates the attachment of biomolecules for various biological studies.

    Drug Delivery: Improves the solubility and stability of drug molecules.

Medicine:

    Antibody-Drug Conjugates: Used in the development of targeted therapies.

    Diagnostic Imaging: Enhances the properties of imaging agents.

Industry:

Mechanism of Action

The mechanism of action of exo-BCN-PEG2-Boc-Amine involves its functional groups:

    BCN Group: Reacts with azides to form stable triazole linkages, a key reaction in click chemistry.

    PEG Chain: Increases solubility and biocompatibility, making the compound suitable for biological applications.

    Boc Group: Protects the amine group until it is needed for further reactions. .

Comparison with Similar Compounds

    endo-BCN-PEG2-Boc-Amine: Similar structure but different spatial arrangement.

    BCN-PEG8-Amine: Longer PEG chain, offering different solubility and biocompatibility properties.

    BCN-PEG4-O-Amine: Different functional group, offering varied reactivity.

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXWWKJBIIPHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110170
Record name 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807501-87-6
Record name 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807501-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxa-2,11-diazadodecanedioic acid, 1-(bicyclo[6.1.0]non-4-yn-9-ylmethyl) 12-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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